1-Cyclopentyl-pyrrole-2,5-dione

Vue d'ensemble

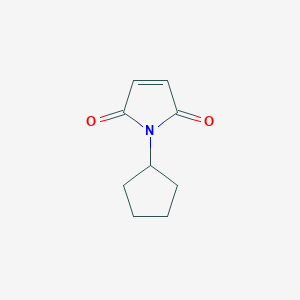

Description

1-Cyclopentyl-pyrrole-2,5-dione is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by a pyrrole ring substituted with a cyclopentyl group at the nitrogen atom and two carbonyl groups at positions 2 and 5. It is a pale-yellow to yellow-brown solid at room temperature .

Méthodes De Préparation

1-Cyclopentyl-pyrrole-2,5-dione can be synthesized through various synthetic routes. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. In this case, cyclopentanone and succinimide can be used as starting materials . The reaction typically occurs under acidic conditions and requires heating to facilitate the cyclization process.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Analyse Des Réactions Chimiques

1-Cyclopentyl-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway .

Applications De Recherche Scientifique

1.1. Induction of Stem Cell Properties

Recent research has highlighted the ability of 1H-pyrrole-2,5-dione derivatives, including 1-cyclopentyl-pyrrole-2,5-dione, to induce self-renewal in stem/progenitor supporting cells. The compound activates specific signaling pathways that promote stem cell characteristics, making it a candidate for regenerative medicine applications. These compounds can potentially enhance tissue regeneration by maintaining the balance between self-renewal and differentiation of stem cells .

1.2. Anxiolytic Activity

In vivo studies have demonstrated that certain substituted pyrrole-2,5-diones exhibit significant anxiolytic effects. For instance, derivatives similar to this compound were evaluated in light/dark box and elevated plus-maze assays, showing promising results at low doses (0.1 mg/kg). This suggests potential applications in treating anxiety disorders .

Cholesterol Absorption Inhibition

A series of 1H-pyrrole-2,5-dione derivatives have been synthesized and tested for their efficacy as cholesterol absorption inhibitors. One compound demonstrated superior activity compared to ezetimibe, a well-known cholesterol-lowering drug. The study revealed that this derivative could inhibit lipid accumulation in macrophages and reduce inflammatory responses associated with atherosclerosis .

Antimicrobial and Anti-inflammatory Properties

Pyrrole-2,5-diones are recognized for their antimicrobial and anti-inflammatory properties. Research indicates that these compounds can inhibit bacterial growth and possess anti-inflammatory effects that may be beneficial in treating various inflammatory diseases .

Synthesis Techniques

The synthesis of this compound and its derivatives can be achieved through various methods:

- Organocatalytic Strategies : Recent advancements have introduced organocatalytic methods for synthesizing pyrroles with high yields under eco-friendly conditions .

- Metal-Catalyzed Reactions : Copper-catalyzed substitution reactions have been employed to create a series of substituted pyrrole-2,5-diones efficiently .

Case Studies

Mécanisme D'action

The mechanism of action of 1-Cyclopentyl-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with cellular receptors and signaling pathways, modulating biological responses at the molecular level .

Comparaison Avec Des Composés Similaires

1-Cyclopentyl-pyrrole-2,5-dione can be compared with other pyrrole derivatives, such as:

1-Methyl-pyrrole-2,5-dione: Similar in structure but with a methyl group instead of a cyclopentyl group.

1-Phenyl-pyrrole-2,5-dione: Contains a phenyl group, leading to distinct chemical properties and applications.

1-Ethyl-pyrrole-2,5-dione: Features an ethyl group, which affects its solubility and reactivity compared to this compound.

Activité Biologique

1-Cyclopentyl-pyrrole-2,5-dione is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrrole-2,5-dione class of compounds, characterized by a five-membered ring containing nitrogen and carbon atoms. The structural formula can be represented as follows:

This compound exhibits properties that allow it to interact with various biological macromolecules, making it a valuable subject for pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial in regulating various biochemical pathways. This inhibition can lead to altered cellular functions and has implications in therapeutic interventions.

- Protein-Ligand Interactions : Its ability to form stable complexes with proteins suggests potential roles in modulating protein functions and signaling pathways.

- Antioxidant Activity : Similar compounds in the pyrrole-2,5-dione class have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrrole-2,5-diones possess significant antimicrobial properties. For instance, certain analogs have been effective against various bacterial strains and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research indicates that it can reduce inflammation markers in vitro and in vivo models. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases.

Antitumor Activity

The compound's structural similarity to known anticancer agents positions it as a candidate for cancer therapy. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines. For example, derivatives have shown effectiveness against colon cancer cell lines with GI50 values ranging from M to M .

Study on Anxiolytic Activity

A study evaluated the anxiolytic effects of substituted pyrrole-2,5-diones in animal models. The compound displayed significant anxiolytic activity at low doses (1/0.1 mg/kg) in behavioral assays such as the light/dark box and elevated plus-maze tests . These findings suggest potential applications in anxiety disorders.

Corrosion Inhibition Properties

Interestingly, this compound has also been studied for its corrosion inhibition properties in acidic environments. This application highlights its versatility beyond biological contexts .

Summary of Biological Activities

Propriétés

IUPAC Name |

1-cyclopentylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-5-6-9(12)10(8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAIIFHWFHOYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363966 | |

| Record name | 1-cyclopentylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170866-05-4 | |

| Record name | 1-cyclopentylpyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.